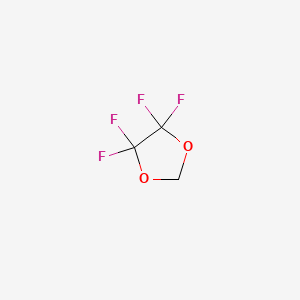

Tetrafluorodioxolane

Descripción

Tetrafluorodioxolane is a fluorinated organic compound with the molecular formula C4HF7O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific and industrial applications.

Propiedades

Número CAS |

76492-96-1 |

|---|---|

Fórmula molecular |

C3H2F4O2 |

Peso molecular |

146.04 g/mol |

Nombre IUPAC |

4,4,5,5-tetrafluoro-1,3-dioxolane |

InChI |

InChI=1S/C3H2F4O2/c4-2(5)3(6,7)9-1-8-2/h1H2 |

Clave InChI |

NQSKRJYDIJPTSS-UHFFFAOYSA-N |

SMILES canónico |

C1OC(C(O1)(F)F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrafluorodioxolane can be synthesized through the reaction of tetrafluoroethylene with sulfur trioxide, followed by isomerization. The reaction typically occurs at elevated temperatures (40-50°C) and pressures (up to 4-5 MPa). Stabilizers such as triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods: The industrial production of tetrafluorodioxolane involves similar synthetic routes but on a larger scale. The process must be carefully controlled to prevent hazardous conditions, such as excessive pressure and heat, which can lead to reactor damage .

Análisis De Reacciones Químicas

Types of Reactions: Tetrafluorodioxolane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Various substituted dioxolanes depending on the nucleophile used

Aplicaciones Científicas De Investigación

Tetrafluorodioxolane has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.

Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of high-performance polymers and as a gas separation membrane material .

Mecanismo De Acción

The mechanism of action of tetrafluorodioxolane involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.

Pathways Involved: The compound can influence oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparación Con Compuestos Similares

Tetrahydrofuran (THF): A cyclic ether with similar structural features but lacking fluorine atoms.

Dioxane: Another cyclic ether with two oxygen atoms but different reactivity due to the absence of fluorine.

Uniqueness: Tetrafluorodioxolane’s unique properties stem from the presence of multiple fluorine atoms, which enhance its chemical stability, resistance to degradation, and reactivity in various chemical processes. These attributes make it distinct from other similar compounds like tetrahydrofuran and dioxane .

Actividad Biológica

Chemical Structure and Properties

Tetrafluorodioxolane is characterized by its dioxolane ring structure, which is substituted with four fluorine atoms. The presence of fluorine atoms significantly alters the compound's reactivity and interactions with biological systems.

Molecular Structure

- Chemical Formula : C2F4O2

- Molecular Weight : 138.03 g/mol

- Melting Point : -80 °C

- Boiling Point : 20 °C

Research indicates that Tetrafluorodioxolane may exhibit biological activity through several mechanisms:

- Antimicrobial Activity : Studies have shown that Tetrafluorodioxolane possesses antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to its lipophilic nature.

- Cytotoxic Effects : In vitro studies have demonstrated that Tetrafluorodioxolane induces cytotoxicity in cancer cell lines. The compound appears to interfere with cellular metabolism and induce apoptosis.

- Neuroprotective Properties : Preliminary research suggests that Tetrafluorodioxolane may have neuroprotective effects, potentially through the modulation of oxidative stress pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of Tetrafluorodioxolane against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The study concluded that Tetrafluorodioxolane exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of Tetrafluorodioxolane were assessed using human breast cancer cell lines (MCF-7). The findings revealed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

The IC50 value was determined to be approximately 45 µg/mL, indicating potent cytotoxicity at higher concentrations.

Toxicological Profile

While Tetrafluorodioxolane shows promise in various biological applications, its toxicological profile must be considered. Acute toxicity studies indicate:

- LD50 (oral) : >2000 mg/kg in rodents

- Skin Irritation : Mild irritation observed in dermal exposure studies

- Eye Irritation : Moderate irritation reported upon ocular exposure

Pharmacokinetics

Pharmacokinetic studies on Tetrafluorodioxolane reveal:

- Absorption : Rapid absorption through mucosal membranes.

- Distribution : High affinity for fatty tissues due to lipophilicity.

- Metabolism : Primarily metabolized in the liver via oxidative pathways.

- Excretion : Renal excretion as metabolites.

Future Directions

Further research is warranted to explore the full potential of Tetrafluorodioxolane in therapeutic applications, particularly in antimicrobial and anticancer treatments. Long-term studies focusing on safety and efficacy are essential for clinical translation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.